1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone
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Overview
Description
The molecule “1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone” contains a total of 29 bonds. There are 14 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 ether (aliphatic), and 1 sulfide .
Synthesis Analysis
The synthesized compounds were examined in vitro for their anti-tumor activities against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3) and human colorectal carcinoma (HCT-116) cell lines using a MTT assay . The PIDA oxidation step may have proceeded by a mechanism where a copper-conjugated intermediate is formed .Molecular Structure Analysis
The relatively low chemical shift of the anomeric proton (H-1) in the 1 H-NMR and the absence of the C=S signal in the 13 C-NMR spectra indicates such a mode of attachment . The absolute configuration of (-)-29 was determined by X-ray crystal structure analysis to be S .Chemical Reactions Analysis
The compounds were synthesized via one-pot three-component condensation of N -benzylpiperidone ( VIII ), the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .Physical and Chemical Properties Analysis
The refractive index n20/D is 1.4830 (lit.) and the density is 0.996 g/mL at 25 °C (lit.) .Scientific Research Applications
Azelaic Acid and Skin Disorders Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates efficacy in treating acne and hyperpigmentary skin disorders. It exhibits antiproliferative and cytotoxic effects on human malignant melanocytes, potentially arresting the progression of cutaneous malignant melanoma. The mechanism is thought to be related to its inhibition of mitochondrial oxidoreductase activity and DNA synthesis. Studies have shown azelaic acid to be as effective as other topical treatments for acne and hyperpigmentation, with a well-tolerated profile (Fitton & Goa, 1991).
Ethnobotanical Properties of Plants The review on the ethnobotanical properties of Ehretia laevis highlights its traditional use for medicinal purposes in India. This includes its application for diabetes and anti-venom properties, showcasing the diverse chemical composition of the plant which contains various therapeutically active compounds. Such studies underscore the importance of traditional knowledge in discovering potential applications of natural compounds in medicine (Thakre Rushikesh et al., 2016).
Oxaprozin in Painful Rheumatic Conditions Oxaprozin, a non-steroidal anti-inflammatory drug, has been investigated for its efficacy in treating painful rheumatic and inflammatory conditions. The review suggests oxaprozin as a potential alternative in the management of these conditions, emphasizing the need for further clinical trials to fully understand its therapeutic potential and tolerability compared to other NSAIDs (Todd & Brogden, 1986).
Oxazolidinones and Antimicrobial Activity Oxazolidinones represent a novel class of synthetic antimicrobial agents with unique mechanisms of action against several human pathogens, including those resistant to other antibiotics. Linezolid, a clinically developed oxazolidinone, shows promise in treating serious infections due to resistant gram-positive organisms, highlighting the potential of modifying the oxazolidinone nucleus for discovering agents with even greater potency (Diekema & Jones, 2000).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-12(17)13-2-4-14(5-3-13)22(18,19)16-8-6-15(7-9-16)20-10-11-21-15/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTSEPYFNKXLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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